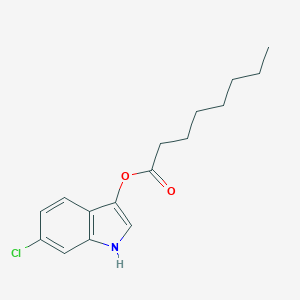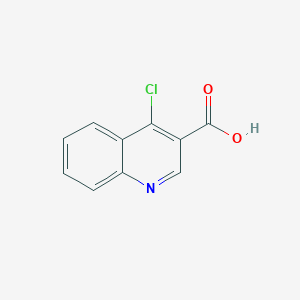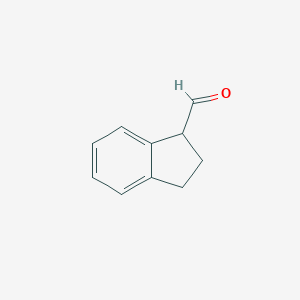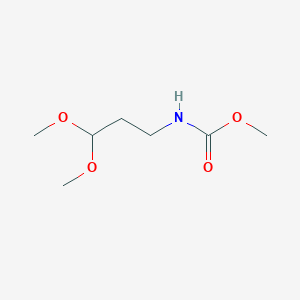
6-Chloro-3-indoxyl caprylate
Descripción general
Descripción
6-Chloro-3-indoxyl caprylate is a substrate for esterase exhibiting C8 activity . It yields a pink precipitate .
Synthesis Analysis
The synthesis of 6-Chloro-3-indoxyl caprylate involves the cleavage of the ester bond by the esterase enzyme, releasing 5-bromo-6-chloro-1/-/-indol-3-ol . This compound then undergoes oxidative dimerization in the presence of oxygen to yield 5,5’-dibromo-6,6’-dichloro-indigo, a magenta-colored chromophore .Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indoxyl caprylate is C16H20ClNO2 . Its molecular weight is 293.80 g/mol .Chemical Reactions Analysis
The chemical reaction of 6-Chloro-3-indoxyl caprylate involves the cleavage of the ester bond by the esterase enzyme . This reaction releases 5-bromo-6-chloro-1/-/-indol-3-ol, which then undergoes oxidative dimerization in the presence of oxygen to yield 5,5’-dibromo-6,6’-dichloro-indigo, a magenta-colored chromophore .Physical And Chemical Properties Analysis
The molecular formula of 6-Chloro-3-indoxyl caprylate is C16H20ClNO2 . Its molecular weight is 293.8 g/mol . It is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 .Aplicaciones Científicas De Investigación
Esterase Detection
“6-Chloro-3-indoxyl caprylate” and its related compounds like “5-Bromo-6-chloro-3-indolyl caprylate” are often used for the detection of esterase activity . Esterase is an enzyme that cleaves ester bonds, and the release of the indolyl moiety upon cleavage can be detected, making these compounds useful in various biological and medical research applications .
Pharmaceutical Intermediate
These compounds can be used as pharmaceutical intermediates . They can be incorporated into more complex molecules during the synthesis of new drugs, potentially reducing toxicity .
Diagnostic Reagents
“6-Chloro-3-indoxyl caprylate” can be used as an enzyme substrate in diagnostic reagents . This allows for the detection and measurement of specific enzyme activities in biological samples, which can be crucial in diagnosing various diseases .
Detection of Pathogenic Bacteria
The compound can be used for the detection of pathogenic bacteria such as Salmonella . Certain bacteria produce specific esterases that can cleave the ester bond in “6-Chloro-3-indoxyl caprylate”, leading to a color change that indicates the presence of the bacteria .
Research on Polymorphs
There is ongoing research into the polymorphs of related compounds like "5-bromo-6-chloro-3-indoxyl caprylate" . Different crystalline forms of these compounds can have different physicochemical properties, which can impact their processability, dispersibility, solubility, dissolution rate, and stability .
Biochemical Assays
“6-Chloro-3-indoxyl caprylate” can be used in biochemical assays to detect recombinants . In conjunction with other compounds, it can be used to differentiate between recombinant and non-recombinant colonies in bacterial cultures .
Safety And Hazards
Propiedades
IUPAC Name |
(6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGGXOQZZEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432344 | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indoxyl caprylate | |
CAS RN |
159954-35-5 | |
| Record name | 6-Chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)






![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)




![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)